molecular formula C20H14F2N2O3 B2768114 N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide CAS No. 1808716-03-1

N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide

Cat. No. B2768114
CAS RN: 1808716-03-1
M. Wt: 368.34
InChI Key: KWUKCYVUZRCHHO-UHFFFAOYSA-N
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Description

N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide, also known as compound X, is a synthetic compound that has been the subject of scientific research due to its potential applications in medicine.

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. By inhibiting prostaglandin production, N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X can reduce inflammation and pain in animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X in lab experiments is its low toxicity profile, which makes it a safer alternative to other N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamides. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X. One area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation. Another area of interest is its potential as a tool for studying the inflammatory response and the role of prostaglandins in this process. Additionally, further research is needed to fully understand the mechanism of action of N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X and its effects in different experimental settings.

Synthesis Methods

Compound X can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-fluoroacetophenone with prop-2-enamide to form 4-fluoro-3-(prop-2-enamido)acetophenone. This intermediate is then reacted with 2-fluorobenzaldehyde to form N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide, or N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X.

Scientific Research Applications

Compound X has been the subject of scientific research due to its potential applications in medicine. Studies have shown that N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide X has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

5-(2-fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O3/c1-2-19(25)24-16-11-12(7-8-15(16)22)23-20(26)18-10-9-17(27-18)13-5-3-4-6-14(13)21/h2-11H,1H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUKCYVUZRCHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide

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